Levofloxacin N-oxide is a derivative of levofloxacin, a broad-spectrum antibiotic belonging to the fluoroquinolone class. The compound is characterized by its unique molecular structure and pharmacological properties, which are relevant in the context of antibiotic development and therapeutic applications. Levofloxacin N-oxide is recognized for its potential to enhance the efficacy of levofloxacin by improving its antibacterial activity against various pathogens.
Levofloxacin N-oxide is synthesized from levofloxacin through oxidation processes. The compound's chemical name is 4-[(S)-6-carboxyl-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-10-yl]-1-methylpiperazine 1-oxide, with the CAS number 178964-53-9 and a molecular formula of CHFNO .
Levofloxacin N-oxide falls under the category of pharmaceutical compounds, specifically as an antibiotic agent. It is classified as a secondary metabolite derived from levofloxacin, which itself is a synthetic fluoroquinolone antibiotic used for treating bacterial infections.
The synthesis of levofloxacin N-oxide typically involves the oxidation of levofloxacin using hydrogen peroxide as an oxidizing agent. The process can be optimized by controlling the ratios of reactants and the reaction conditions to minimize side reactions and maximize yield.
Levofloxacin N-oxide features a complex molecular structure that includes:
The structural formula can be represented as follows:
The molecular weight of levofloxacin N-oxide is approximately 377 g/mol. Its structural characteristics contribute to its biological activity and solubility profile.
Levofloxacin N-oxide can participate in various chemical reactions typical for nitrogen-containing compounds, including:
The oxidation reaction primarily involves converting the nitrogen atom in levofloxacin to an N-oxide state, which can affect its reactivity and interaction with biological targets .
Levofloxacin N-oxide exerts its antibacterial effects through inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription. By binding to these enzymes, it prevents bacterial cell division and leads to cell death.
The potency and spectrum of activity may differ from that of levofloxacin due to structural modifications introduced during oxidation. Studies indicate enhanced activity against certain resistant strains .
Differential scanning calorimetry analysis indicates thermal stability characteristics that are important for storage and formulation .
Levofloxacin N-oxide has potential applications in:
Levofloxacin N-oxide (C₁₈H₂₀FN₃O₅) is an oxygenated derivative of the fluoroquinolone antibiotic levofloxacin. It features a molecular weight of 377.37 g/mol and carries the CAS registry number 117678-38-3 [4] [8]. Structurally, it is characterized by the oxidation of the piperazinyl nitrogen at the 7-position of levofloxacin’s quinolone core, resulting in an N-oxide functional group [3] [5]. This modification significantly alters its physicochemical properties, including solubility (>50 mg/mL in DMSO) and polarity compared to the parent drug [2] [6]. The compound retains levofloxacin’s chiral center at the C3 position of the oxazine ring, adopting an (S)-configuration [5] [8].
Table 1: Key Chemical Properties of Levofloxacin N-oxide vs. Levofloxacin
Property | Levofloxacin N-oxide | Levofloxacin |
---|---|---|
Molecular Formula | C₁₈H₂₀FN₃O₅ | C₁₈H₂₀FN₃O₄ |
Molecular Weight (g/mol) | 377.37 | 361.37 |
CAS Number | 117678-38-3 | 100986-85-4 |
Key Functional Group | Piperazine N-oxide | Tertiary piperazine |
LogP (Predicted) | -1.03 [5] | -0.39 (Experimental) |
Levofloxacin N-oxide serves dual roles as both a minor human metabolite and a degradation impurity in pharmaceutical formulations. In vivo studies identify it as a product of hepatic metabolism, accounting for <5% of administered levofloxacin [2] [4]. However, its primary significance arises from its formation during drug storage and processing. Stress studies demonstrate that levofloxacin solutions generate N-oxide when exposed to daylight, with degradation rates varying by solvent: fastest in Ringer’s solution (13.2% in 24h), followed by 0.9% NaCl and 5% dextrose [7].
The formation mechanism involves photooxidation at the piperazinyl nitrogen. Mass spectrometry analyses (m/z 378 [M+H]⁺) confirm the addition of an oxygen atom, while fragmentation patterns (m/z 362 from oxygen loss) differentiate it from hydroxylated derivatives [7] [8]. As a degradation product, it is designated "Levofloxacin Impurity C" or "EP Impurity C" in pharmacopeial monographs [8].
Table 2: Analytical Detection of Levofloxacin N-oxide
Detection Context | Primary Method | Key Identifiers |
---|---|---|
Metabolic Studies | LC-MS/MS | m/z 378 → 362 transition [7] |
Degradation Analysis | HPLC-UV (ICH-validated) | RT 8.2 min, resolution >2.0 [7] |
Structural Confirmation | GC-TOF MS | MW 377.138 (monoisotopic) [7] |
The presence of Levofloxacin N-oxide in formulations is a critical quality indicator due to its implications for product stability and efficacy. Regulatory authorities mandate strict limits (typically ≤0.5%) for unidentified degradation products in parenteral formulations [7] [8]. Consequently, pharmacopeial methods employ specialized HPLC conditions:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: